

Application Notes & Protocols: Quantification of CRS3123 Dihydrochloride in Biological Samples

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Compound of Interest

Compound Name: CRS3123 dihydrochloride

Cat. No.: B1680516

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Audience: Researchers, scientists, and drug development professionals.

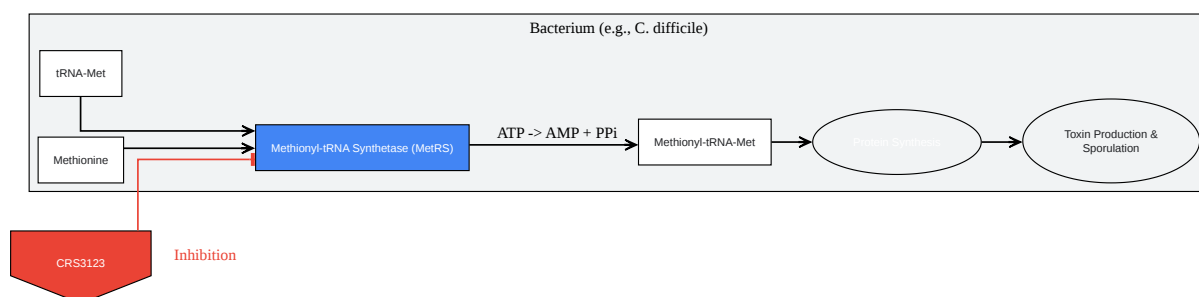
Introduction:

CRS3123 is a novel, narrow-spectrum antibiotic currently under investigation for the treatment of Clostridioides difficile infection (CDI).^{[1][2]} It functions as a small molecule protein synthesis inhibitor by targeting the methionyl-tRNA synthetase (MetRS), an enzyme essential for bacterial protein translation.^{[1][3][4]} This unique mechanism of action makes it highly potent against C. difficile while minimizing disruption to the normal gut microbiota.^{[1][2][3]} Accurate quantification of **CRS3123 dihydrochloride** in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during its development.

These application notes provide detailed protocols for the quantification of CRS3123 in plasma, urine, and feces using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.^{[3][5][6]}

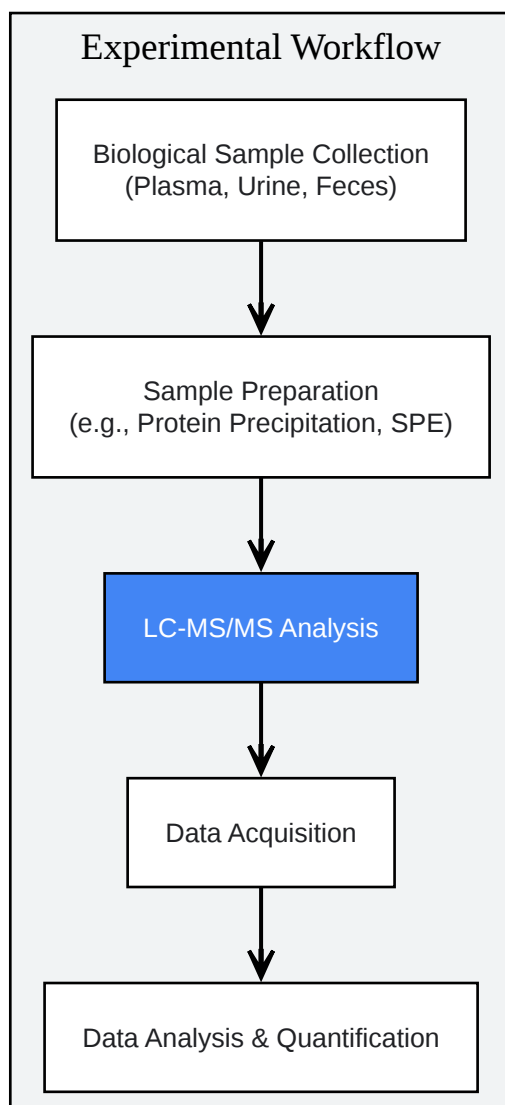
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of CRS3123 and the general workflow for its quantification in biological samples.



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Caption: Mechanism of action of CRS3123 in bacteria.



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Caption: General workflow for CRS3123 quantification.

Quantitative Data Summary

The following table summarizes the quantitative parameters of the validated LC-MS/MS method for CRS3123 in various biological matrices.

Biological Matrix	Lower Limit of Quantification (LLOQ)	Linear Range	Notes
Human Plasma	10.0 ng/mL	Not explicitly stated	Validated, sensitive, and specific HPLC-MS/MS assay.[3]
Human Urine	100.0 ng/mL	Not explicitly stated	Measures total free CRS3123.[3]
Human Feces	60.0 ng/g	60.0 - 12,000 ng/g (initial)	The method was later amended and validated for an extended range.[3]
300 - 18,000 µg/g (extended)			

Experimental Protocols

1. Principle

The concentration of CRS3123 in biological samples is determined using a sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3] The method involves sample preparation to extract the analyte, followed by chromatographic separation and detection by mass spectrometry.

2. Materials and Reagents

- **CRS3123 dihydrochloride** reference standard
- Internal standard (IS) (e.g., a stable isotope-labeled CRS3123)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (or other suitable mobile phase modifier)
- Reagent-grade water

- Biological matrix (plasma, urine, or feces) from a control source for calibration standards and quality controls (QCs)
- Sample preparation consumables (e.g., protein precipitation plates, solid-phase extraction (SPE) cartridges)

3. Instrumentation

- A validated HPLC system capable of gradient elution.
- A validated triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Data acquisition and analysis software.

4. Sample Collection and Handling

- Plasma: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA). Centrifuge to separate plasma. Store plasma samples at -70°C or below until analysis.
- Urine: Collect urine samples in appropriate containers. Store samples at -70°C or below until analysis.
- Feces: Collect fecal samples in appropriate containers. Homogenize the fecal samples before analysis. Store samples at -70°C or below until analysis.

5. Standard and QC Sample Preparation

- Prepare stock solutions of CRS3123 and the IS in a suitable solvent (e.g., methanol).
- Prepare working solutions by serially diluting the stock solutions.
- Prepare calibration standards and QCs by spiking the appropriate volume of the working solutions into the control biological matrix.

6. Sample Preparation Protocol (General)

The following is a general protocol; specific optimization may be required.

- Plasma: A protein precipitation method is commonly used.
 - Thaw plasma samples on ice.
 - To a known volume of plasma (e.g., 50 μ L), add the internal standard.
 - Add a precipitating agent (e.g., 3 volumes of acetonitrile).
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube or plate for LC-MS/MS analysis.
- Urine: A simple dilution or SPE may be employed.
 - Thaw urine samples on ice.
 - To a known volume of urine, add the internal standard.
 - Dilute with a suitable buffer or mobile phase.
 - Alternatively, use an appropriate SPE procedure for cleanup and concentration.
 - Transfer the processed sample for LC-MS/MS analysis.
- Feces: A homogenization and extraction procedure is required.
 - Thaw fecal samples.
 - Homogenize a known weight of the fecal sample with a suitable buffer.
 - To a known volume of the fecal homogenate, add the internal standard.
 - Perform a liquid-liquid extraction or SPE to extract CRS3123.
 - Evaporate the organic solvent and reconstitute the residue in the mobile phase.
 - Transfer the reconstituted sample for LC-MS/MS analysis.

7. LC-MS/MS Analysis

- Chromatographic Conditions:
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).
 - Flow Rate: A typical flow rate for analytical HPLC.
 - Injection Volume: A small volume (e.g., 5-10 μ L).
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for CRS3123 and the IS need to be determined and optimized.

8. Data Analysis

- Integrate the peak areas for CRS3123 and the IS.
- Calculate the peak area ratio of CRS3123 to the IS.
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Use a weighted linear regression to fit the calibration curve.
- Determine the concentration of CRS3123 in the unknown samples by interpolating their peak area ratios from the calibration curve.

9. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation should include assessments of:

- Selectivity and specificity
- Linearity
- Accuracy and precision
- Recovery
- Matrix effect
- Stability (freeze-thaw, short-term, long-term, and post-preparative)

Disclaimer: These protocols are intended as a guide. Researchers should develop and validate their own specific methods for the quantification of **CRS3123 dihydrochloride** in their laboratory settings.

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